5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide
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Overview
Description
5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antimicrobial and anti-tubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. These intermediates are then coupled through a series of reactions, including sulfonation and amidation, to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the pyrazine ring can be reduced to an amino group.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazine ring can produce amino-pyrazine derivatives .
Scientific Research Applications
5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-tubercular activity and potential use in treating other infectious diseases.
Mechanism of Action
The mechanism of action of 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound may also interfere with bacterial DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: A potent PB2 inhibitor used in antiviral research.
Tri-2-furylphosphine: Another furan derivative with applications in organic synthesis.
Uniqueness
5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is unique due to its combination of a furan ring, a pyrazine ring, and a benzamide moiety, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent sets it apart from other similar compounds .
Properties
IUPAC Name |
5-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDEZIDLUJGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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